molecular formula C7H6N2O3 B1591578 1-(5-Nitropyridin-2-YL)ethanone CAS No. 31557-75-2

1-(5-Nitropyridin-2-YL)ethanone

Cat. No.: B1591578
CAS No.: 31557-75-2
M. Wt: 166.13 g/mol
InChI Key: QTGKFJUCQAYIRK-UHFFFAOYSA-N
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Description

1-(5-Nitropyridin-2-yl)ethanone is a chemical compound with the formula C7H6N2O3 . It is used for research purposes and is not suitable for use as a medical drug, food, or household item .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 heavy atoms, 6 of which are aromatic . The molecule has 2 rotatable bonds, 4 H-bond acceptors, and no H-bond donors .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 166.13 . It has a high GI absorption and is not a substrate for P-gp or an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Po/w values range from -0.97 to 1.19 . It is very soluble, with a solubility of 2.95 mg/ml .

Scientific Research Applications

Transformations in Organic Synthesis

  • Hydrazinolysis and Oxidation : 1-(1H-pyrazol-3-yl)ethanone hydrazone, derived from 1-(5-Nitropyridin-2-yl)ethanone, can be synthesized through hydrazinolysis and further oxidized to yield pyrazole carboxylic acids (Smolyar, 2010).

Antimicrobial and Antifungal Activities

  • N-Acylhydrazones and Oxadiazoles : Derivatives of this compound have been synthesized and show strong antibacterial activity against Staphylococcus aureus strains (Oliveira et al., 2012).
  • Arylsulfonamide-Based Quinolines : Synthesis of 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone and subsequent conversion to arylsulfonamides showed significant antimicrobial activity (Kumar & Vijayakumar, 2017).

Synthesis of Novel Compounds

  • Chalcone Analogues : A study demonstrated the synthesis of α,β-unsaturated ketones as chalcone analogues using this compound derivatives (Curti et al., 2007).
  • Unsymmetrical Derivatives of 5-Nitropyridines : A multicomponent reaction involving this compound led to the synthesis of previously undescribed 4-methyl-substituted derivatives of 5-nitropyridines (Turgunalieva et al., 2023).

Chemical Analysis and Properties

  • Charge Density Analysis : The charge density analysis of related compounds, like 1-(2-hydroxy-5-nitrophenyl)ethanone, provides insights into intra- and intermolecular bonding features (Hibbs et al., 2003).

Antitumor Activity

  • Antimitotic Agents : Pyridine derivatives of this compound showed potential as antitumor agents in mice (Temple et al., 1992).

Safety and Hazards

1-(5-Nitropyridin-2-YL)ethanone is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-(5-nitropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c1-5(10)7-3-2-6(4-8-7)9(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGKFJUCQAYIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591691
Record name 1-(5-Nitropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31557-75-2
Record name 1-(5-Nitropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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